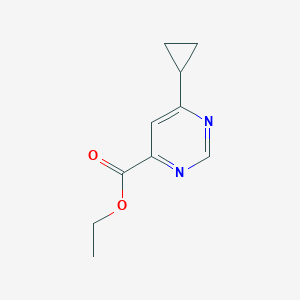![molecular formula C12H13Cl2NO2 B1491624 1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1409030-35-8](/img/structure/B1491624.png)
1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors, in combination with a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of “1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidines are diverse. For instance, a nickel catalyst and benzaldehyde can enable C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Applications De Recherche Scientifique
Drug Development
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry to develop new drugs . The saturated five-membered ring structure of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp3-hybridization. This compound can be used to create novel biologically active compounds with target selectivity, potentially leading to the development of new medications for various diseases.
Enantioselective Reactions
The stereogenicity of the pyrrolidine ring means that 1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid can be used to study and develop enantioselective reactions . These reactions are important for producing compounds with specific chirality, a key factor in the pharmaceutical industry where the activity of a drug can be highly dependent on its stereochemistry.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUESXEMGHWMUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



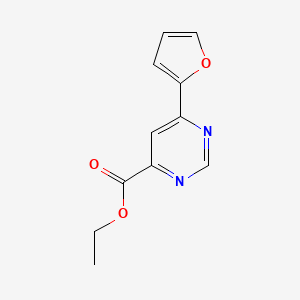

![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
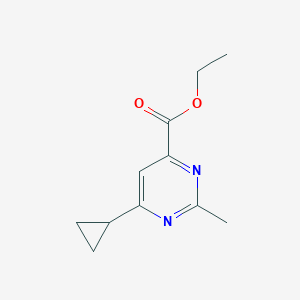
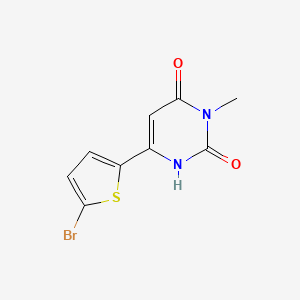
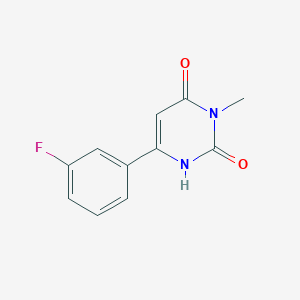
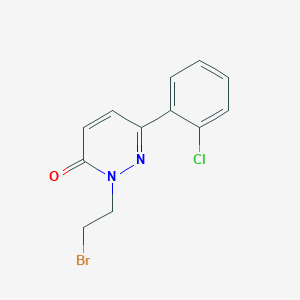
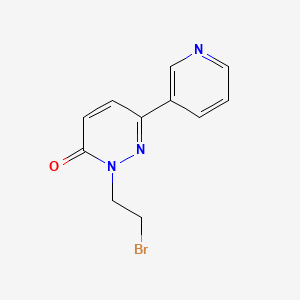
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1491553.png)
![4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1491556.png)
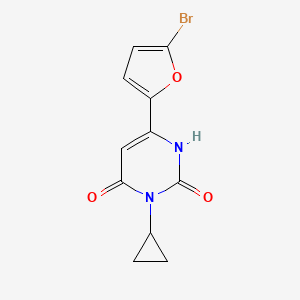
![3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491558.png)

